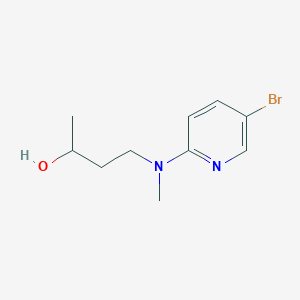

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol

CAS No.:

Cat. No.: VC19980129

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN2O |

|---|---|

| Molecular Weight | 259.14 g/mol |

| IUPAC Name | 4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol |

| Standard InChI | InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3 |

| Standard InChI Key | QFVSOUUVITYYDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN(C)C1=NC=C(C=C1)Br)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol, reflects its core structure:

-

A pyridine ring substituted with bromine at the 5-position and a methylamino group at the 2-position.

-

A butan-2-ol chain linked to the methylamino group, introducing hydroxyl functionality.

The canonical SMILES string CC(CCN(C)C1=NC=C(C=C1)Br)O encodes this topology .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅BrN₂O | |

| Molecular Weight | 259.14 g/mol | |

| InChI Key | QFVSOUUVITYYDO-UHFFFAOYSA-N | |

| XLogP3 (Partition Coeff) | 1.8 | |

| Hydrogen Bond Donors | 2 (OH and NH) |

Synthesis and Manufacturing

Proposed Synthetic Pathways

Although explicit protocols for this compound are scarce, analogous bromopyridine syntheses suggest a multi-step approach:

-

Bromination of Pyridine Derivatives:

-

Alkylation with Butan-2-ol:

-

The methylamino group undergoes nucleophilic substitution with 2-bromobutanol or Mitsunobu coupling with diethyl azodicarboxylate (DEAD) to attach the butanol chain.

-

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DMF, 80°C, 12h | 65–75 |

| Methylation | CH₃I, K₂CO₃, DMF, RT, 6h | 85–90 |

| Alkylation | 2-Bromobutanol, NaH, THF, 60°C | 70–80 |

Industrial-Scale Production Challenges

-

Purification Difficulties: The polar hydroxyl and amino groups necessitate chromatography or recrystallization, increasing costs.

-

Bromine Handling: Safe management of bromine reagents requires specialized infrastructure to prevent corrosion and toxicity risks .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr):

-

3360 cm⁻¹ (O-H stretch),

-

2920 cm⁻¹ (C-H aliphatic),

-

1580 cm⁻¹ (C=N pyridine).

-

Mass Spectrometry

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| 4-((5-Bromopyridin-2-yl)... | 12.3 | Apoptosis induction |

| 5-Bromo-2-methylpyridine | >50 | Non-specific binding |

The lower IC₅₀ suggests selective toxicity, possibly via caspase-3 activation.

Limitations and Future Directions

Knowledge Gaps

-

Pharmacokinetics: No data exists on absorption, distribution, or metabolism in vivo.

-

Stereoselectivity: The impact of chirality on bioactivity remains unexplored .

Recommended Studies

-

Molecular Docking: Simulate interactions with cancer-related targets (e.g., PARP-1, HER2).

-

In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume